molecular formula C18H19IN4O4S B8058673 N-[5-iodo-7-(4-methylphenyl)sulfonyl-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-2-yl]-2,2-dimethylpropanamide

N-[5-iodo-7-(4-methylphenyl)sulfonyl-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-2-yl]-2,2-dimethylpropanamide

Cat. No.: B8058673
M. Wt: 514.3 g/mol
InChI Key: HBXYNNAUBFKGTQ-UHFFFAOYSA-N
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Description

The compound with the identifier “N-[5-iodo-7-(4-methylphenyl)sulfonyl-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-2-yl]-2,2-dimethylpropanamide” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-[5-iodo-7-(4-methylphenyl)sulfonyl-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-2-yl]-2,2-dimethylpropanamide involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions to build the desired molecular structure. These reactions may include steps such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-iodo-7-(4-methylphenyl)sulfonyl-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-2-yl]-2,2-dimethylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the compound to a lower oxidation state, potentially leading to the formation of new functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

N-[5-iodo-7-(4-methylphenyl)sulfonyl-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-2-yl]-2,2-dimethylpropanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules for various purposes.

    Biology: In biological research, this compound may be used as a probe to study biochemical pathways and interactions within cells.

    Medicine: The compound has potential therapeutic applications, including the development of new drugs and treatments for various diseases.

    Industry: this compound is utilized in industrial processes, such as the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-iodo-7-(4-methylphenyl)sulfonyl-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

N-[5-iodo-7-(4-methylphenyl)sulfonyl-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-2-yl]-2,2-dimethylpropanamide can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

    CID 2632: A cephalosporin antibiotic with antibacterial activity.

    CID 6540461: Another cephalosporin derivative with similar pharmacological properties.

    CID 5362065: A compound with structural similarities and potential therapeutic applications.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and chemical reactivity. This uniqueness allows it to be used in specific applications where other compounds may not be as effective or versatile.

Properties

IUPAC Name

N-[5-iodo-7-(4-methylphenyl)sulfonyl-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19IN4O4S/c1-10-5-7-11(8-6-10)28(26,27)23-9-12(19)13-14(23)20-17(21-15(13)24)22-16(25)18(2,3)4/h5-9H,1-4H3,(H2,20,21,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXYNNAUBFKGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2NC(=NC3=O)NC(=O)C(C)(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2NC(=NC3=O)NC(=O)C(C)(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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